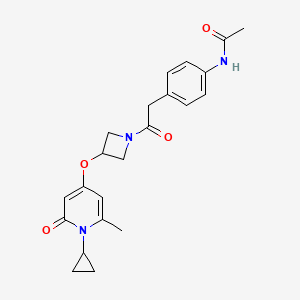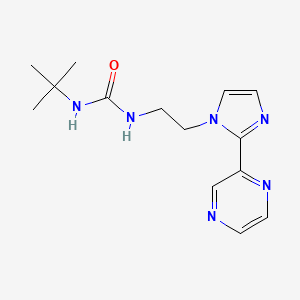![molecular formula C9H18ClNO2 B2397848 1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride CAS No. 2225146-86-9](/img/structure/B2397848.png)
1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride, also known as DAU 6225, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of spirocyclic compounds and has been found to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
Supramolecular Chemistry and Hydrogen Bonding
1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride (abbreviated as 1,7DSU) exhibits interesting hydrogen bonding behavior. In a recent study, researchers explored its conformations and solvation by water molecules using supersonic-jet Fourier transform microwave spectroscopy and theoretical calculations . Key findings include:
GABA Receptor Modulation
Certain 1,7DSU-based compounds have been reported as potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists. These compounds, such as 2027 and 018, show low cellular membrane permeability . Understanding their interaction with GABA receptors is crucial for drug development.
Synthesis of 1,4-Diazaspiro[5.5]undecan-3-one
1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride can serve as a precursor for synthesizing 1,4-diazaspiro[5.5]undecan-3-one. This compound has potential pharmaceutical applications, especially in treating disorders involving abnormal cellular proliferation .
Chiral Building Block
The diol form of 1,7DSU, [4R*,5R*,6S*]-1,7-Dioxaspiro[5.5]undecane-4,5-diol, can be synthesized and used as a chiral building block. Its unique spirocyclic structure makes it valuable for asymmetric synthesis and drug design .
Propriétés
IUPAC Name |
1,4-dioxaspiro[5.5]undecan-9-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c10-8-1-3-9(4-2-8)7-11-5-6-12-9;/h8H,1-7,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHLIRPFRJOPSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N)COCCO2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2397765.png)


![2-cyano-N-[(hydroxyimino)methyl]-3-(2-thienyl)acrylamide](/img/structure/B2397770.png)
![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2397771.png)



![(3Z)-1-(4-fluorobenzyl)-3-{[(3-fluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2397781.png)
![Methyl 3-({[(4-ethoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)-4-phenylthiophene-2-carboxylate](/img/structure/B2397782.png)



![Cyclopropyl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2397788.png)